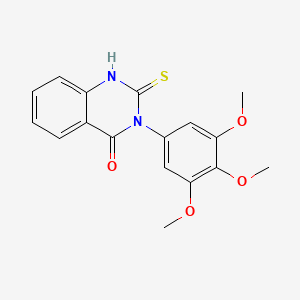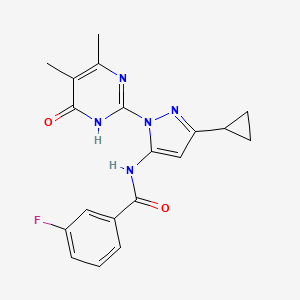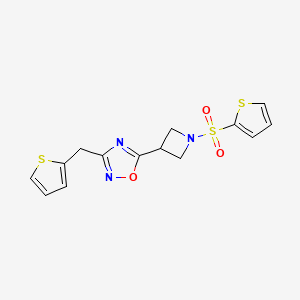
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with amines or isocyanates. For 2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one, a possible synthetic route could involve:
Starting Materials: 3,4,5-trimethoxyaniline and 2-mercapto-4(3H)-quinazolinone.
Reaction Conditions: The reaction might be carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Disulfide derivatives.
Substitution: Substituted quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinazoline derivatives can act as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their antibacterial and antifungal properties.
Medicine
Anticancer Agents: Some derivatives are explored for their anticancer activities.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mécanisme D'action
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, they might inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-mercapto-4(3H)-quinazolinone: Lacks the trimethoxyphenyl group.
3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one: Lacks the mercapto group.
Uniqueness
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto group and the trimethoxyphenyl group, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPCSJXYSICNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)

![N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)





